1-Des-alanine-2-desamino-glycine-3-cysteine-11-tyrosine-3,14-dicarbasomatostatin is a synthetic peptide compound derived from somatostatin, a peptide hormone that regulates various physiological functions, including the inhibition of hormone secretion. This compound is notable for its structural modifications that enhance its stability and biological activity compared to natural somatostatin.
The compound is synthesized through advanced peptide synthesis techniques, often utilizing solid-phase peptide synthesis methods. It is designed to explore the structure-activity relationships of somatostatin analogs and to develop potential therapeutic agents.
This compound belongs to the class of peptide analogs and is specifically categorized under somatostatin analogs. These analogs are engineered to possess enhanced pharmacological properties, including increased potency and selectivity for somatostatin receptors.
The synthesis of 1-des-alanine-2-desamino-glycine-3-cysteine-11-tyrosine-3,14-dicarbasomatostatin typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization of the final product.
The molecular structure of 1-des-alanine-2-desamino-glycine-3-cysteine-11-tyrosine-3,14-dicarbasomatostatin features a cyclic arrangement with specific modifications at positions 1, 2, 3, and 11. The presence of cysteine allows for disulfide bridge formation, enhancing stability.
The primary chemical reactions involved in the synthesis include:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reactants. High-performance liquid chromatography (HPLC) is typically employed for purification and analysis of the synthesized peptides.
1-Des-alanine-2-desamino-glycine-3-cysteine-11-tyrosine-3,14-dicarbasomatostatin exerts its biological effects primarily through binding to somatostatin receptors (SSTRs). Upon binding:
Studies indicate that modifications in the peptide sequence can significantly enhance receptor affinity and selectivity compared to native somatostatin.
The compound is generally stable under physiological conditions but may exhibit varying solubility based on pH and ionic strength.
1-Des-alanine-2-desamino-glycine-3-cysteine-11-tyrosine-3,14-dicarbasomatostatin has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: